1D-myo-inositol 1,4-bisphosphate

Vue d'ensemble

Description

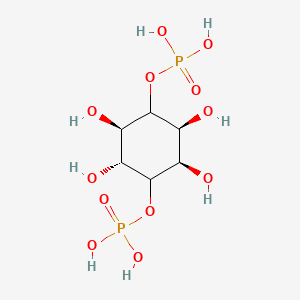

1D-myo-inositol 1,4-bisphosphate is a myo-inositol bisphosphate. It has a role as a mouse metabolite. It is functionally related to a myo-inositol. It is a conjugate acid of a this compound(4-).

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Analyse Biochimique

Biochemical Properties

1D-myo-inositol 1,4-bisphosphate plays a crucial role in inositol phosphate metabolism . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme inositol-polyphosphate 1-phosphatase . This enzyme participates in inositol phosphate metabolism and phosphatidylinositol signaling system .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is an intracellular messenger formed by the action of phospholipase C on phosphatidylinositol 4,5-bisphosphate . Upon release into the cytoplasm, it releases calcium ions from internal stores within the cell’s endoplasmic reticulum .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and changes in gene expression . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation .

Metabolic Pathways

This compound is involved in inositol phosphate metabolism . It interacts with enzymes or cofactors in this pathway

Activité Biologique

1D-myo-inositol 1,4-bisphosphate (Ins(1,4)P2) is a significant inositol phosphate involved in various cellular processes, including signal transduction and metabolic regulation. This article explores its biological activity, focusing on enzymatic interactions, physiological roles, and implications in health and disease.

Chemical Structure and Properties

This compound is an inositol phosphate characterized by two phosphate groups attached to the myo-inositol moiety. It is a weakly basic compound with a pKa that suggests it exists predominantly in its deprotonated form under physiological conditions. The compound plays a crucial role in the phosphatidylinositol signaling pathway, which is vital for cellular communication and function.

Enzymatic Interactions

Phosphatases Involved:

this compound is primarily dephosphorylated by specific phosphatases. Key enzymes include:

- Inositol-1,4-bisphosphate 1-phosphatase : This enzyme catalyzes the conversion of Ins(1,4)P2 to Ins(4)P. It has a high affinity for Ins(1,4)P2 with a Km of approximately 0.9 µM .

- Li+-sensitive phosphatases : These enzymes exhibit sensitivity to lithium ions (Li+), which can inhibit their activity. Studies indicate that Li+ acts as an uncompetitive inhibitor at low substrate concentrations .

Table 1: Enzymatic Characteristics of Ins(1,4)P2 Phosphatases

| Enzyme Type | Km (µM) | pH Optimum | Molecular Weight (kDa) |

|---|---|---|---|

| Inositol-1,4-bisphosphate 1-phosphatase | 0.9 | 7.5 | 58 |

| Li+-sensitive phosphatase | 17 | - | 47 |

Physiological Roles

This compound serves several critical functions within cells:

- Signal Transduction : It acts as a second messenger in various signaling pathways, particularly those mediated by growth factors and hormones. Its production is often stimulated by phosphatidylinositol-specific phospholipase C (PI-PLC), leading to downstream effects on calcium signaling and protein kinase activation.

- Regulation of Cellular Processes : Ins(1,4)P2 is involved in regulating cytoskeletal dynamics and membrane trafficking. It plays a role in processes such as endocytosis and exocytosis by modulating actin polymerization and vesicle movement .

Case Studies and Research Findings

Several studies have highlighted the biological significance of Ins(1,4)P2:

- Neuronal Function : Research indicates that Ins(1,4)P2 is crucial for neurotransmitter release in neurons. It modulates synaptic transmission by affecting calcium release from the endoplasmic reticulum .

- Metabolic Disorders : Altered levels of inositol phosphates, including Ins(1,4)P2, have been implicated in metabolic disorders such as polycystic ovary syndrome (PCOS) and type 2 diabetes mellitus (T2DM). Supplementation with myo-inositol has shown promise in ameliorating insulin resistance and improving metabolic profiles in affected individuals .

Applications De Recherche Scientifique

1D-myo-inositol 1,4-bisphosphate (Ins(1,4)P2) is an inositol phosphate that participates in the phosphatidylinositol signaling system and inositol phosphate metabolism . It is present in all eukaryotes .

Basic Information

Research Applications

The primary application of this compound (Ins(1,4)P2) lies in biochemical research, specifically in studying its metabolism and signaling pathways .

- Enzyme Studies Ins(1,4)P2 serves as a substrate for phosphatases, enzymes that remove phosphate groups. For example, in rat liver, a cytosolic phosphatase catalyzes the dephosphorylation of Ins(1,4)P2 by removing the 1-phosphate group .

- Inositol Phosphate Metabolism Ins(1,4)P2 is involved in inositol phosphate metabolism . It can be formed from D-myo-inositol 1,4,5-trisphosphate through the action of inositol-1,4,5-trisphosphate 5-phosphatase .

- Phosphatidylinositol Signaling System Ins(1,4)P2 participates in the phosphatidylinositol signaling system .

- Agonist Development 1D-chiro-Inositol ribophostin is a potent agonist of the D-myo-inositol 1,4,5-trisphosphate receptor .

- Calcium Release Studies Inositol 1,4,5-trisphosphate is released into the cytoplasm, where it releases calcium ions from the endoplasmic reticulum .

- Study of Phosphatases Activity 1D-myo-inositol 1,4 bisphosphate is dephosphorylated in rat liver by a cytosolic phosphatase that removes the 1-phosphate group .

- Role as a Metabolite : Acts as a metabolite in Saccharomyces cerevisiae .

Analyse Des Réactions Chimiques

Degradation Pathways

1D-myo-inositol 1,4-bisphosphate [Ins(1,4)P₂] undergoes dephosphorylation via enzymatic hydrolysis. In rat liver cytosol, a cytosolic phosphatase specifically removes the 1-phosphate group , converting Ins(1,4)P₂ to myo-inositol 4-phosphate (Ins4P) . This enzyme is distinct from inositol monophosphatases (e.g., IMPA1, IMPA2) but shares functional similarities, such as sensitivity to heat inactivation and separation via anion-exchange chromatography .

Enzymatic Specificity and Related Reactions

-

Phosphatase Activity : The Ins(1,4)P₂-specific phosphatase in rat liver selectively removes the 1-phosphate group , distinguishing it from inositol monophosphatases that act on Ins4P .

-

Substrate Overlap : While Ins(1,4)P₂ is a distinct substrate, inositol monophosphatases (IMPA1, IMPA2) primarily hydrolyze monophosphates (e.g., myo-inositol 1-phosphate) . For example:

Synthetic Analogues

Phosphatase-resistant analogues, such as myo-inositol 1,4-bisphosphate-5-phosphorothioate , have been synthesized using P III and P V chemistry. These analogues mimic Ins(1,4)P₂ but resist enzymatic hydrolysis, making them useful for studying signaling pathways .

Metabolic Context

Ins(1,4)P₂ is a ubiquitous eukaryotic metabolite, linked to inositol phosphate signaling and lipid metabolism. Its reactions are integral to maintaining cellular phosphate homeostasis and regulating inositol-derived second messengers .

Key Takeaways

-

Degradation : Ins(1,4)P₂ is dephosphorylated by a cytosolic phosphatase to Ins4P.

-

Biosynthesis : Derived from hydrolysis of tri- and tetrakisphosphates via 5-phosphatases.

-

Enzymatic Specificity : Distinct from monophosphatases but shares functional parallels.

-

Synthetic Relevance : Phosphatase-resistant analogues aid in mechanistic studies.

Propriétés

IUPAC Name |

[(2R,3R,5R,6S)-2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2/c7-1-2(8)6(18-20(14,15)16)4(10)3(9)5(1)17-19(11,12)13/h1-10H,(H2,11,12,13)(H2,14,15,16)/t1-,2-,3-,4+,5?,6?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELZSPZCXGTUMR-MBEOBJKWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)O)O)OP(=O)(O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)(O)O)O)O)OP(=O)(O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O12P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401343047 | |

| Record name | D-myo-Inositol 1,4-bisphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401343047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47055-78-7, 74465-19-3 | |

| Record name | D-Myo-Inositol-1,4-Bisphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03158 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-myo-Inositol 1,4-bisphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401343047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is inositol 1,4-bisphosphate generated in cells?

A1: Inositol 1,4-bisphosphate is primarily generated through the dephosphorylation of inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) by inositol 1,4,5-trisphosphate 5-phosphatase. [, , , , , ]

Q2: Can inositol 1,4-bisphosphate be directly hydrolyzed from membrane phospholipids?

A2: While the primary route for Ins(1,4)P2 formation is via Ins(1,4,5)P3 dephosphorylation, some studies suggest the possibility of direct hydrolysis of phosphatidylinositol 4-phosphate to Ins(1,4)P2 by phospholipase C. [, , , ]

Q3: What is the fate of inositol 1,4-bisphosphate in cells?

A3: Inositol 1,4-bisphosphate is further dephosphorylated to inositol 4-phosphate by a specific lithium-sensitive phosphatase, inositol polyphosphate 1-phosphatase. [, , , ]

Q4: Does inositol 1,4-bisphosphate play a direct role in calcium signaling?

A4: While Ins(1,4)P2 itself doesn't appear to directly mobilize calcium, its precursor, Ins(1,4,5)P3, is a potent activator of calcium release from intracellular stores. [, , ]

Q5: Are there any known interactions of inositol 1,4-bisphosphate with other signaling pathways?

A5: Research suggests that Ins(1,4)P2 might regulate nucleotide metabolism by inhibiting bisphosphate 3′-nucleotidase (BPntase). []

Q6: What is the molecular formula and weight of inositol 1,4-bisphosphate?

A6: The molecular formula of Ins(1,4)P2 is C6H14O12P2, and its molecular weight is 340.1 g/mol.

Q7: What spectroscopic techniques are used to characterize inositol 1,4-bisphosphate?

A7: Common spectroscopic techniques used include nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural confirmation and quantification. [, ]

Q8: Which enzymes are responsible for the metabolism of inositol 1,4-bisphosphate?

A8: Two main enzymes are involved: inositol 1,4,5-trisphosphate 5-phosphatase, which produces Ins(1,4)P2 from Ins(1,4,5)P3, and inositol polyphosphate 1-phosphatase, which dephosphorylates Ins(1,4)P2 to inositol 4-phosphate. [, , , ]

Q9: Is inositol polyphosphate 1-phosphatase specific for inositol 1,4-bisphosphate?

A9: Inositol polyphosphate 1-phosphatase can also dephosphorylate inositol 1,3,4-trisphosphate, but it exhibits higher affinity for Ins(1,4)P2. [, ]

Q10: How does lithium affect inositol 1,4-bisphosphate metabolism?

A10: Lithium ions inhibit inositol polyphosphate 1-phosphatase, leading to an accumulation of Ins(1,4)P2 in cells. This inhibition is often cited as a potential mechanism for lithium's therapeutic effects in treating bipolar disorder. [, , , , ]

Q11: Are there other known inhibitors of inositol 1,4-bisphosphate metabolism?

A11: Besides lithium, other inhibitors include phosphorothioate-containing analogues of Ins(1,4,5)P3, 2,3-diphosphoglycerate, and K-76 monocarboxylic acid. These compounds exhibit varying potencies and selectivities for different enzymes in the inositol phosphate pathway. [, , , ]

Q12: How does inositol 1,4-bisphosphate accumulation affect cellular processes?

A12: While the specific downstream effects of Ins(1,4)P2 accumulation are not fully understood, it can potentially alter various cellular processes by impacting inositol phosphate signaling dynamics, potentially influencing calcium homeostasis and other downstream pathways. [, , , ]

Q13: Are there any known physiological roles for inositol 1,4-bisphosphate?

A13: Research suggests possible roles in regulating nucleotide metabolism and potentially modulating other signaling pathways, but its precise physiological functions require further investigation. [, ]

Q14: How is inositol 1,4-bisphosphate measured in biological samples?

A14: Common methods include radiolabeling techniques using [3H]inositol or [32P] followed by separation and quantification using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). [, , , , , , , ]

Q15: What are some research applications of inositol 1,4-bisphosphate?

A15: Ins(1,4)P2 and its analogs are valuable tools for studying inositol phosphate signaling pathways, investigating enzyme kinetics and inhibition, and exploring potential therapeutic targets. [, , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.